molecular formula C19H15F3N4O3S B2778893 2,6-difluoro-N-[[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 903270-63-3

2,6-difluoro-N-[[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

Cat. No. B2778893
CAS RN: 903270-63-3
M. Wt: 436.41
InChI Key: BBICTIGHYXBEMA-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide is a useful research compound. Its molecular formula is C19H15F3N4O3S and its molecular weight is 436.41. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Biological Studies

  • Research on derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, which are closely related to the compound , has been conducted. These compounds have been synthesized, characterized, and their molecular structure confirmed via X-ray diffraction. Studies include their biological activities, with findings of good antibacterial and potent antioxidant activities (Karanth et al., 2019).

Fluoroalkylative Aryl Migration

  • A study explored the synthetic application of fluorinated sulfinate salts as di- and monofluoroalkyl radical precursors in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This research is relevant due to the fluorine components in the compound (He et al., 2015).

Anticancer Evaluation

  • Another research focused on the design, synthesis, and evaluation of N-substituted benzamides, similar in structure to the compound , for their anticancer activity. These compounds were tested against various cancer cell lines, showing moderate to excellent anticancer activity (Ravinaik et al., 2021).

Synthesis and Characterization for Biological Screening

  • Studies on the synthesis and characterization of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide have been conducted. These compounds were screened for biological activities against enzymes like butyrylcholinesterase and acetylcholinesterase, showing relative activity (Siddiqui et al., 2013).

Memory Behavior in Polymers

  • Research on triphenylamine-based aromatic polymers derived from similar compounds, focusing on their application in memory device applications. This study highlights the effects of different linkage groups on the retention times of polymer memory devices, demonstrating the potential for technological applications (Chen et al., 2013).

Antimicrobial Activity

  • Synthesis and antimicrobial screening of fluorobenzamides containing thiazole and thiazolidine were explored. These compounds showed significant activity against various bacterial and fungal strains, highlighting the importance of fluorine atoms in enhancing antimicrobial activity (Desai et al., 2013).

Anti-Convulsant and Anti-Inflammatory Activities

  • A series of 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety were synthesized and evaluated for their in vivo anti-convulsant and anti-inflammatory activities. These studies provide insights into the potential therapeutic applications of such compounds (Bhat et al., 2016).

properties

IUPAC Name

2,6-difluoro-N-[[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3S/c20-12-6-4-11(5-7-12)8-23-15(27)10-30-19-26-25-16(29-19)9-24-18(28)17-13(21)2-1-3-14(17)22/h1-7H,8-10H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBICTIGHYXBEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.